5-Bromo-2,4-dihydroxybenzaldehyde 5-Bromo-2,4-dihydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 116096-90-3
VCID: VC5126229
InChI: InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
SMILES: C1=C(C(=CC(=C1Br)O)O)C=O
Molecular Formula: C7H5BrO3
Molecular Weight: 217.018

5-Bromo-2,4-dihydroxybenzaldehyde

CAS No.: 116096-90-3

Cat. No.: VC5126229

Molecular Formula: C7H5BrO3

Molecular Weight: 217.018

* For research use only. Not for human or veterinary use.

5-Bromo-2,4-dihydroxybenzaldehyde - 116096-90-3

Specification

CAS No. 116096-90-3
Molecular Formula C7H5BrO3
Molecular Weight 217.018
IUPAC Name 5-bromo-2,4-dihydroxybenzaldehyde
Standard InChI InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
Standard InChI Key YIIXIVBXVLTMHQ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)O)O)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

5-Bromo-2,4-dihydroxybenzaldehyde is characterized by the following physicochemical properties:

PropertyValueSource
CAS Number116096-90-3
Molecular FormulaC7H5BrO3\text{C}_7\text{H}_5\text{BrO}_3
Molecular Weight217.02 g/mol
Exact Mass215.94200 g/mol
Topological Polar Surface Area57.53 Ų
LogP (Octanol-Water Partition Coefficient)1.67

The compound’s structure (Fig. 1) includes a benzaldehyde core with hydroxyl groups at positions 2 and 4 and a bromine atom at position 5, creating a polar yet lipophilic profile suitable for interactions with biological targets . The presence of multiple hydrogen-bond donors (two hydroxyl groups) and acceptors (aldehyde and hydroxyl oxygen atoms) enhances its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocols for 5-bromo-2,4-dihydroxybenzaldehyde are documented in the literature, analogous brominated benzaldehydes provide insight into potential methodologies. For example, the synthesis of 5-bromo-2-furaldehyde involves bromination using ionic liquids like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3_3), achieving yields up to 87.6% . This method avoids hazardous bromine gas, offering a safer and more environmentally friendly approach .

For 5-bromo-2,4-dihydroxybenzaldehyde, a plausible route involves:

  • Bromination of 2,4-dihydroxybenzaldehyde: Electrophilic aromatic substitution using N\text{N}-bromosuccinimide (NBS) in acetic acid under controlled conditions.

  • Purification: Column chromatography or recrystallization to isolate the product.

Reactivity and Derivatives

The aldehyde and hydroxyl groups enable diverse chemical transformations:

  • Schiff Base Formation: Condensation with primary amines yields Schiff bases, which exhibit enhanced biological activity due to extended π-electron delocalization . For instance, a Schiff base derived from 2,4-dihydroxybenzaldehyde and isobutylamine showed antibacterial activity against Escherichia coli and Staphylococcus aureus at 40 μg/mL .

  • Electrophilic Substitution: The electron-rich aromatic ring facilitates further halogenation or nitration at the ortho/para positions relative to existing substituents.

Pharmacological and Biomedical Research

Anti-Inflammatory and Antioxidant Effects

Structural analogs of 5-bromo-2,4-dihydroxybenzaldehyde demonstrate notable bioactivity:

  • 3-Bromo-4,5-dihydroxybenzaldehyde (BDB): Isolated from the red alga Polysiphonia morrowii, BDB suppressed TNF-α/IFN-γ-induced inflammation in HaCaT keratinocytes by inhibiting NF-κB and MAPK pathways while activating Nrf2/HO-1 antioxidant signaling . It also restored skin barrier proteins like filaggrin and involucrin, suggesting therapeutic potential for atopic dermatitis .

  • 5-Bromo-3,4-dihydroxybenzaldehyde: Enhanced hair follicle growth in vitro by activating Wnt/β-catenin and autophagy pathways in dermal papilla cells (DPCs) and inhibiting TGF-β-induced catagen transition .

While these studies focus on regioisomers, the shared bromo-dihydroxybenzaldehyde scaffold implies that 5-bromo-2,4-dihydroxybenzaldehyde may exhibit similar mechanisms, warranting further investigation.

Antimicrobial Activity

Schiff bases derived from dihydroxybenzaldehydes show broad-spectrum antimicrobial properties. For example, a 2,4-dihydroxybenzaldehyde-isobutylamine Schiff base inhibited Candida albicans and Candida tropicalis at 30–40 μg/mL, with an IC50_{50} of 41.5 μg/mL against MCF-7 breast cancer cells . The bromine atom in 5-bromo-2,4-dihydroxybenzaldehyde could enhance lipophilicity and membrane penetration, potentially improving efficacy against drug-resistant pathogens.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(O-H)\nu(\text{O-H}) (3200–3500 cm1^{-1}), ν(C=O)\nu(\text{C=O}) (1680–1700 cm1^{-1}), and ν(C-Br)\nu(\text{C-Br}) (550–600 cm1^{-1}) .

  • 1^1H NMR (DMSO-d6_6): δ 10.50 (s, 1H, CHO), 9.80 and 9.45 (s, 2H, OH), 7.60 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H) .

  • Mass Spectrometry: A molecular ion peak at m/z 217.02 [M]+^+ confirms the molecular weight .

X-ray Diffraction

Applications and Future Directions

Drug Development

The compound’s scaffold is a promising candidate for:

  • Topical Therapeutics: Potential use in dermatitis or wound healing formulations due to anti-inflammatory and barrier-repair effects .

  • Oncology: Schiff base derivatives could target DNA gyrase or topoisomerases, akin to the activity observed in E. coli GyrB inhibition (binding energy: -4.26 kcal/mol) .

Agricultural Chemistry

Brominated benzaldehydes may serve as precursors for agrochemicals, leveraging their antimicrobial properties to combat plant pathogens.

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